molecular formula C12H18O9S2 B13362765 Benzenesulfonic acid sesquihydrate CAS No. 5928-72-3

Benzenesulfonic acid sesquihydrate

Cat. No.: B13362765
CAS No.: 5928-72-3
M. Wt: 370.4 g/mol
InChI Key: HYSWQRQDKRNNIU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid sesquihydrate is an organosulfur compound with the chemical formula C₆H₆O₃S·1.5H₂O. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid sesquihydrate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of a sulfonic acid group (-SO₃H) onto the benzene ring .

Industrial Production Methods

Industrial production of benzenesulfonic acid often employs continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for the sulfonation reaction. Another method involves the azeotropic removal of reaction water to drive the sulfonation to completion .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfonation: Using sulfur trioxide and fuming sulfuric acid.

    Desulfonation: Heating in water near 200°C.

    Conversion to Sulfonyl Chloride: Using phosphorus pentachloride

Major Products

Mechanism of Action

The mechanism of action of benzenesulfonic acid sesquihydrate involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can catalyze reactions by stabilizing transition states and intermediates. The sulfonic acid group (-SO₃H) is highly reactive, making it effective in facilitating electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic Acid
  • p-Toluenesulfonic Acid
  • Methanesulfonic Acid

Uniqueness

Benzenesulfonic acid sesquihydrate is unique due to its high solubility in water and alcohols, making it more versatile in aqueous and alcoholic solutions compared to other sulfonic acids. Its strong acidic nature and ability to form stable sulfonyl derivatives also distinguish it from similar compounds .

Properties

CAS No.

5928-72-3

Molecular Formula

C12H18O9S2

Molecular Weight

370.4 g/mol

IUPAC Name

benzenesulfonic acid;trihydrate

InChI

InChI=1S/2C6H6O3S.3H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8,9);3*1H2

InChI Key

HYSWQRQDKRNNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.O.O.O

Origin of Product

United States

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